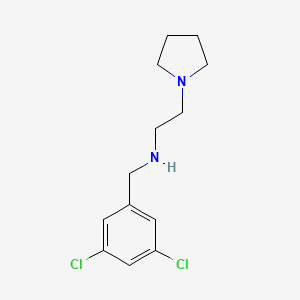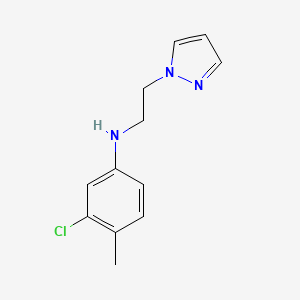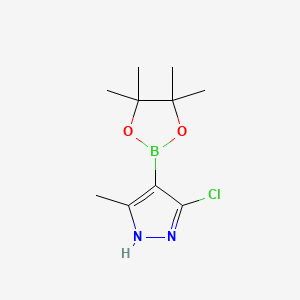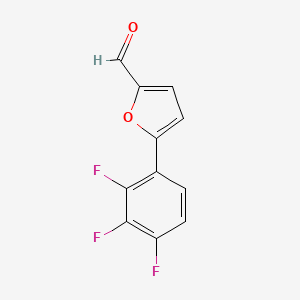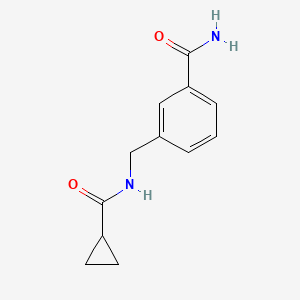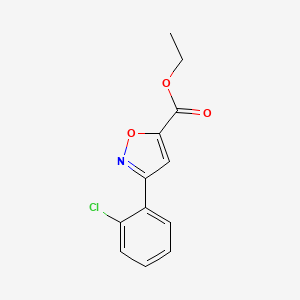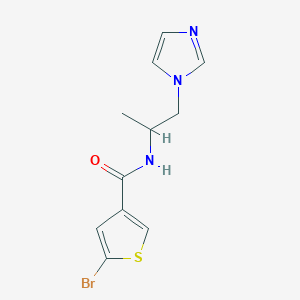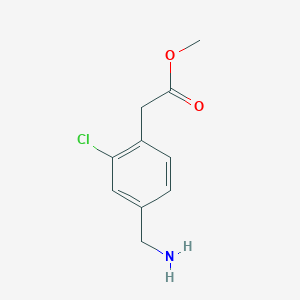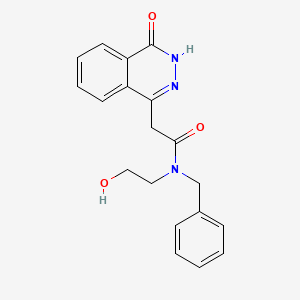
N-benzyl-N-(2-hydroxyethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of phthalazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the phthalazinone core with chloroacetyl chloride in the presence of a base such as triethylamine.
N-Benzylation and N-(2-Hydroxyethyl) Substitution: The final step involves the N-benzylation and N-(2-hydroxyethyl) substitution, which can be achieved by reacting the intermediate with benzyl chloride and 2-chloroethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phthalazinone core can be reduced to form a hydroxyl group.
Substitution: The benzyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” would depend on its specific biological target. Generally, phthalazinone derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Phthalazinone: The parent compound with a simpler structure.
N-Benzylphthalazinone: Lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)phthalazinone: Lacks the benzyl group.
Uniqueness
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is unique due to the presence of both benzyl and hydroxyethyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c23-11-10-22(13-14-6-2-1-3-7-14)18(24)12-17-15-8-4-5-9-16(15)19(25)21-20-17/h1-9,23H,10-13H2,(H,21,25) |
InChIキー |
RUVHZUJBVONOSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)CC2=NNC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)


